molecular formula C23H14O2 B14502003 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one CAS No. 62823-32-9

4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one

Cat. No.: B14502003
CAS No.: 62823-32-9
M. Wt: 322.4 g/mol
InChI Key: YCARVDSYSRSFEB-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one is an organic compound that belongs to the class of fluorenylidene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one typically involves a multi-step process. One common method is the condensation reaction between 9H-fluorene and 4-bromobenzaldehyde under modified Knövenagel conditions. The addition of a phase transfer catalyst, such as Bu4NI, facilitates the condensation reaction, yielding the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorenylidene compounds .

Scientific Research Applications

4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as fluorescence emission and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one stands out due to its unique cyclobutene ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

62823-32-9

Molecular Formula

C23H14O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-fluoren-9-ylidene-2-hydroxy-3-phenylcyclobut-2-en-1-one

InChI

InChI=1S/C23H14O2/c24-22-19(14-8-2-1-3-9-14)21(23(22)25)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13,24H

InChI Key

YCARVDSYSRSFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C2=C3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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